N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-15-5)8(12)13/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJGHAGAXIUQOF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Tert Butoxycarbonyl N,o Dimethyl L Serine
Stereoselective Synthesis of N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine
Achieving the desired L-configuration of the serine backbone is paramount in the synthesis of this compound. This is accomplished through various stereoselective techniques, including enantioselective approaches to L-serine precursors, the use of chiral auxiliaries to direct stereochemistry, and the application of asymmetric catalysis.
Enantioselective Approaches to L-Serine Precursors
The enantioselective synthesis of L-serine and its derivatives often begins with prochiral starting materials, with chirality being introduced through asymmetric reactions. Key methodologies include asymmetric hydrogenation and aminohydroxylation.
Asymmetric hydrogenation of α-enamido esters is a powerful tool for producing chiral α-amino acids. This method involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively add hydrogen across the double bond of a precursor molecule. For the synthesis of serine derivatives, a suitable precursor such as a dehydroamino acid derivative is hydrogenated to establish the stereocenter at the α-carbon with high enantiomeric excess.
Another significant method is the Sharpless Asymmetric Aminohydroxylation (AA). This reaction converts prochiral olefins into chiral amino alcohols in a single step. For the synthesis of L-serine precursors, an appropriate alkene can be subjected to the AA reaction, which utilizes a chiral ligand (often derived from cinchona alkaloids), an osmium catalyst, and a nitrogen source to install both the amino and hydroxyl groups with a high degree of stereocontrol.
Enzymatic approaches also offer a highly enantioselective route to L-serine precursors. For instance, porcine liver esterase (PLE) or rabbit liver esterase (RLE) can catalyze the hydrolysis of the pro-S ester group of diethyl α-alkyl-α-(benzyloxycarbonylamino)malonates to yield the corresponding (R)-ethyl α-alkyl-α-(benzyloxycarbonylamino)malonates with excellent enantiomeric excess. nih.gov These can then be converted to the desired L-serine derivatives. nih.gov
| Approach | Catalyst/Reagent | Precursor | Key Features |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | α-enamido esters | High enantioselectivity in establishing the α-stereocenter. |
| Sharpless Asymmetric Aminohydroxylation | Osmium catalyst with chiral ligand (e.g., from cinchona alkaloids) | Prochiral olefins | Direct conversion of alkenes to chiral amino alcohols. |
| Enzymatic Resolution | Porcine Liver Esterase (PLE) or Rabbit Liver Esterase (RLE) | Diethyl α-alkyl-α-(benzyloxycarbonylamino)malonates | High enantiomeric excess through selective hydrolysis. nih.gov |
Chiral Auxiliary-Mediated Strategies for Stereocontrol
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed.
A prominent strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. youtube.com In this approach, a chiral oxazolidinone is acylated, and the resulting imide undergoes a diastereoselective aldol (B89426) reaction with an aldehyde. wikipedia.orgyoutube.com The chiral auxiliary directs the approach of the aldehyde, leading to the formation of a new stereocenter with high diastereoselectivity. youtube.com Subsequent cleavage of the auxiliary yields the chiral β-hydroxy-α-amino acid precursor.
Another effective method utilizes chiral bislactim ethers derived from amino acids like L-valine. These compounds can be deprotonated to form a chiral enolate, which then reacts with an aldehyde in a highly diastereoselective aldol-type reaction. nih.gov Hydrolysis of the resulting product yields the α-substituted serine derivative with excellent stereocontrol. nih.gov The stereochemical outcome can be influenced by the choice of metal cation and reaction conditions. nih.gov
| Chiral Auxiliary | Key Reaction | Diastereoselectivity |
| Evans Oxazolidinones | Diastereoselective Aldol Reaction | High, controlled by the stereocenter on the auxiliary. youtube.com |
| Chiral Bislactim Ethers | Diastereoselective Aldol-type Reaction | High, influenced by metal chelation. nih.gov |
Asymmetric Catalysis in the Synthesis Pathway
Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing L-serine precursors, catalytic asymmetric aldol reactions are of particular importance.
For instance, the use of a tin(II) triflate-triethylamine system in the presence of a chiral ligand like (-)-sparteine (B7772259) can promote a highly enantioselective aldol-type reaction of an achiral bislactim ether. nih.gov This approach allows for the generation of the desired stereochemistry without covalently attaching a chiral auxiliary to the substrate.
Organocatalysis has also emerged as a powerful tool. Cinchona alkaloid-derived catalysts can be used for the enantioselective α-hydrazination of α-formyl amides, leading to protected quaternized serines with excellent enantiomeric excess (often >98% ee). nih.gov
| Catalytic System | Reaction Type | Chiral Ligand/Catalyst | Enantiomeric Excess (ee) |
| Sn(OTf)₂-Et₃N | Aldol-type Reaction | (-)-Sparteine | High |
| Organocatalysis | α-Hydrazination | 9S-Cinchonamine | >98% nih.gov |
Protecting Group Chemistry in the Synthesis of this compound
The synthesis of the target compound requires the strategic protection of the amine and hydroxyl functionalities of the L-serine backbone, followed by methylation.
Boc-Protection Strategies for the Amine Functionality
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. The Boc group is typically introduced by reacting L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. orgsyn.orggoogle.com
A common procedure involves dissolving L-serine in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, followed by the addition of (Boc)₂O. orgsyn.orggoogle.com The reaction is typically carried out at a cool temperature initially and then allowed to warm to room temperature. This method can produce N-Boc-L-serine in high yields, often exceeding 90%. google.com
| Reagent | Base | Solvent | Yield |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide | Dioxane/Water | High orgsyn.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Carbonate | Water | >90% google.com |
Methylation Methods for the Hydroxyl Group
With the amine group protected, the next step is the methylation of the hydroxyl and the newly protected amine. The selective methylation of the hydroxyl group of N-Boc-L-serine can be a challenging step due to the potential for N-methylation.
One approach involves the use of methyl iodide in the presence of a base. For instance, N-Boc-L-serine can be treated with methyl iodide and sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.net While this can lead to N-methylation, careful control of reaction conditions, such as temperature, can influence the selectivity. It has been noted that methylation of an O-benzylserine derivative at room temperature can lead to elimination, but this is suppressed at lower temperatures (5 °C). cdnsciencepub.com
A milder method for N-methylation involves the use of silver oxide and methyl iodide in dimethylformamide (DMF). monash.edu However, this can also result in esterification of the carboxylic acid. monash.edu
A more recent and efficient method for both N- and O-methylation involves the use of dimethyl carbonate (DMC) in the presence of an acid. nih.gov This system has been shown to successfully achieve N,O-dimethylation of various amino acids with high conversions and yields (>99%), offering a green and practical approach. nih.gov This method also has the advantage of not causing racemization. nih.gov
| Methylating Agent | Base/Catalyst | Key Features |
| Methyl Iodide | Sodium Hydride | Can lead to both N- and O-methylation; temperature control is crucial. researchgate.netcdnsciencepub.com |
| Methyl Iodide | Silver Oxide | Milder conditions, but can cause esterification. monash.edu |
| Dimethyl Carbonate (DMC) | Acid | Efficient for both N- and O-methylation with high yields and no racemization. nih.gov |
Convergent and Linear Synthetic Route Design Considerations
The synthesis of this compound can be approached through either a linear or a convergent strategy.
A linear synthesis involves the sequential modification of a starting material, L-serine, in a step-by-step fashion. A typical linear sequence would be:
Protection of the amino group of L-serine with a Boc group.
Esterification of the carboxylic acid.
Methylation of the hydroxyl group.
Methylation of the Boc-protected amino group.
A convergent synthesis , on the other hand, involves the separate synthesis of different fragments of the molecule, which are then combined at a later stage. For a relatively small molecule like this compound, a purely convergent approach is less common. However, elements of convergence can be considered, for instance, by preparing a protected and activated serine derivative that is then coupled with a methylating agent in a highly efficient final step.
The choice between these strategies depends on factors such as the availability of starting materials, the efficiency of individual reactions, and the ease of purification at each stage. For many modified amino acids, a linear approach starting from the parent amino acid is often the most practical.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key reactions in the synthesis include N-Boc protection, esterification, and N,O-dimethylation.
For the N-Boc protection of L-serine, di-tert-butyl dicarbonate ((Boc)₂O) is a common reagent. orgsyn.org The reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a base like sodium hydroxide. orgsyn.org Optimization of this step involves controlling the temperature, reaction time, and stoichiometry of the reagents to ensure complete protection without side reactions.
Esterification of the carboxylic acid can be achieved using methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.org Careful control of the reaction temperature and time is necessary to drive the reaction to completion and minimize potential side reactions. orgsyn.org
The N,O-dimethylation step is perhaps the most complex. It requires a strong base to deprotonate both the hydroxyl group and the N-H of the Boc-protected amine, followed by reaction with a methylating agent like methyl iodide. The choice of base and solvent is critical to achieve high yields of the desired dimethylated product.
| Reaction Step | Reagents | Solvent | Key Optimization Parameters | Typical Yield |
| N-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | Temperature, Reaction Time | High |
| Esterification | CH₃I, K₂CO₃ | DMF | Temperature, Stoichiometry | 86% orgsyn.org |
| N,O-dimethylation | Strong Base, CH₃I | Anhydrous polar aprotic | Base strength, Temperature | Variable |
Novel Methodologies for the Efficient Preparation of this compound
Recent research has focused on developing more efficient and streamlined methods for the synthesis of protected and modified amino acids. While specific novel methods for the one-pot synthesis of this compound are not extensively detailed in the provided context, general advancements in organic synthesis can be applied.
Furthermore, the use of novel catalysts and reaction media can lead to improved yields and milder reaction conditions. For instance, enzymatic methods are increasingly being explored for the selective modification of amino acids, offering high stereoselectivity and environmentally benign reaction conditions. The development of chemoselective methylating agents could also provide a more direct route to the desired product, avoiding the need for multiple protection and deprotection steps.
Research into prebiotic synthesis pathways has also uncovered novel reactions for the formation of amino acids like serine, which could inspire new synthetic strategies in the laboratory. nih.gov
Reactivity and Reaction Mechanisms of N Tert Butoxycarbonyl N,o Dimethyl L Serine
Chemical Transformations Involving the Protected Amine Functionality
The nitrogen atom in N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group. This dual substitution influences its reactivity, particularly concerning deprotection and the stability of the carbamate (B1207046) linkage.
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govorganic-chemistry.org The deprotection of the Boc group is a fundamental transformation, and various methods have been developed to achieve this.
Acid-Catalyzed Deprotection: The most common method for Boc group removal involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and subsequent loss of carbon dioxide to yield the free amine.
Mechanism with TFA:
Protonation of the carbamate carbonyl by TFA.
Cleavage of the tert-butyl-oxygen bond to form the tert-butyl cation and a carbamic acid intermediate.
The tert-butyl cation is typically scavenged by an appropriate nucleophile present in the reaction mixture.
The carbamic acid intermediate is unstable and readily decarboxylates to afford the deprotected amine.
While effective, the harshness of these reagents can sometimes lead to side reactions with other sensitive functional groups. Milder acidic conditions have also been reported for Boc deprotection, such as using concentrated sulfuric acid or methanesulfonic acid in tert-butyl acetate. researchgate.net
Alternative Deprotection Methods: In addition to strong acids, other reagents and conditions have been developed for the removal of the Boc group, which may offer greater selectivity in the presence of other acid-labile groups. These include:
Oxalyl chloride in methanol: This system provides a mild method for Boc deprotection at room temperature. rsc.orgnih.gov The proposed mechanism involves more than just the in situ generation of HCl. nih.gov
Thermal deprotection: The Boc group can be removed by heating, a process known as thermolysis, particularly in continuous flow systems. nih.gov
Iodine: Catalytic amounts of iodine can be used for the deprotection of N-Boc groups under solvent-free conditions or in a solvent.
The presence of the N-methyl group in this compound generally does not significantly alter the fundamental mechanism of acid-catalyzed Boc deprotection, as the primary site of acid attack is the carbonyl oxygen of the carbamate.
Table 1: Common Reagents for Boc Deprotection
| Reagent/Condition | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ | Common and effective, but harsh. |
| Hydrochloric Acid (HCl) | In dioxane, ethyl acetate, or methanol | Widely used, can be gentler than TFA. |
| Sulfuric Acid (H₂SO₄) | In tert-butyl acetate | Offers selectivity in the presence of tert-butyl esters. researchgate.net |
| Oxalyl Chloride/Methanol | Room temperature | Mild conditions. rsc.orgnih.gov |
| Thermolysis | High temperature, continuous flow | Useful for selective deprotection. nih.gov |
The carbamate linkage in this compound exhibits reactivity beyond simple deprotection. Carbamates, in general, are known to act as inhibitors of serine hydrolases through a mechanism involving the carbamylation of the enzyme's active site serine residue. nih.gov
Under strongly basic conditions, the carbamate linkage can undergo elimination. This reactivity involves the deprotonation of the nitrogen atom, which can lead to the formation of an isocyanate intermediate through the loss of the tert-butoxide leaving group. researchgate.net This intermediate is highly reactive and can be trapped by various nucleophiles. However, for N,N-disubstituted carbamates like the one in the target molecule, this pathway is less likely as there is no proton on the nitrogen to be removed.
The reactivity of the carbamate is largely dominated by the electrophilic character of the carbonyl carbon. Nucleophilic attack at this carbon is the key step in both acidic deprotection and its function as a carbonylating agent.
Reactions at the Protected Hydroxyl and Methoxy Functionalities
The side chain of the serine residue is protected as a methyl ether. This functional group is generally stable but can be cleaved under specific conditions. Furthermore, the side chain can be a site for various functional group interconversions, although the presence of the methyl ether limits some of the typical reactions of a free hydroxyl group.
The O-methyl ether in this compound is a relatively robust protecting group. Cleavage of aliphatic methyl ethers typically requires harsh conditions. Common reagents for this transformation include strong Lewis acids such as boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr).
The mechanism of ether cleavage with BBr₃ involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This results in the formation of a bromomethane (B36050) and a borate (B1201080) ester, which is then hydrolyzed upon workup to yield the free alcohol.
In the context of this compound, the conditions required for O-methyl ether cleavage would likely also lead to the removal of the acid-labile Boc group. Therefore, selective cleavage of the O-methyl ether while retaining the Boc group would be challenging.
Some biological systems, such as certain strains of Clostridium, have been shown to cleave aryl methyl ethers. However, the enzymatic cleavage of aliphatic methyl ethers in this context is less common.
While the hydroxyl group of serine is a common site for functional group interconversions, the presence of the O-methyl group in this compound limits these possibilities. Reactions that typically proceed via the hydroxyl group, such as esterification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution, are not directly applicable.
However, the carbon backbone of the serine side chain can still undergo transformations. For instance, radical-mediated reactions could potentially be employed for C-H functionalization. More commonly, transformations of the serine side chain are performed on derivatives where the hydroxyl group is not protected as a methyl ether but rather as a group that can be readily removed or converted. For example, N-Boc-L-serine can undergo Mitsunobu reaction to form a β-lactone, which can then be opened by various nucleophiles to introduce new functionalities at the β-position. researchgate.net
Reactivity of the Carboxyl Group in this compound
The carboxyl group of this compound is a key site for a variety of chemical transformations, most notably the formation of amides and esters, and reduction to the corresponding alcohol. A particularly important transformation is the formation of an N-methoxy-N-methylamide, also known as a Weinreb amide.
The conversion of N-Boc-protected serine to its corresponding Weinreb amide can be achieved through dehydrative amidation catalyzed by reagents such as diboronic acid anhydride. bohrium.comthieme-connect.com This reaction proceeds with high optical purity. thieme-connect.com
Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents (e.g., Grignard reagents or organolithiums) to produce ketones in high yield. mychemblog.com The reaction proceeds through a stable, chelated tetrahedral intermediate which prevents over-addition of the organometallic reagent, a common side reaction with other carboxylic acid derivatives like esters or acid chlorides. mychemblog.comacs.org Upon acidic workup, this intermediate collapses to form the ketone.
Alternatively, Weinreb amides can be selectively reduced to aldehydes using mild reducing agents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. acs.org Similar to the reaction with organometallics, a stable chelated intermediate is formed, which upon workup, furnishes the aldehyde.
Table 2: Reactions at the Carboxyl Group of N-Boc-Amino Acids
| Reaction | Reagents | Product |
| Weinreb Amide Formation | N,O-dimethylhydroxylamine, coupling agent (e.g., diboronic acid anhydride) | N-methoxy-N-methylamide (Weinreb amide) |
| Ketone Synthesis | 1. Organometallic reagent (R-MgX or R-Li) 2. Acidic workup | Ketone |
| Aldehyde Synthesis | 1. Reducing agent (e.g., DIBAL-H) 2. Workup | Aldehyde |
Esterification and Amidation Reactions
The carboxylic acid group of this compound is the primary site for esterification and amidation reactions. These transformations are fundamental for incorporating the amino acid into larger structures or for modifying its C-terminus.
Esterification: The conversion of the carboxylic acid to an ester, such as a methyl or benzyl (B1604629) ester, is a common strategy to protect the C-terminus during multi-step synthesis. Standard esterification procedures can be employed, though conditions must be chosen carefully to avoid premature cleavage of the acid-labile Boc protecting group. A typical method involves reaction with an alkyl halide (e.g., methyl iodide) in the presence of a mild base like potassium carbonate in a polar aprotic solvent. orgsyn.org This method effectively converts the N-Boc amino acid into its corresponding methyl ester without significant racemization. orgsyn.org
Amidation: Direct amidation involves the formation of an amide bond between the carboxylic acid of this compound and a primary or secondary amine. This reaction is the cornerstone of peptide synthesis. Due to the low electrophilicity of the carboxyl carbon, direct reaction with an amine is not feasible and requires an activation step, which is discussed in detail in section 3.3.2. Recent methodologies have also explored one-pot amidation of N-Boc protected amines via in situ generation of isocyanate intermediates, which then react with Grignard reagents to form the corresponding amides. nih.gov
Table 1: Selected Conditions for Esterification and Amidation
| Reaction Type | Reagents | Solvent(s) | Key Features |
|---|---|---|---|
| Esterification | Methyl iodide, Potassium carbonate | DMF | Mild conditions, minimizes racemization and Boc-cleavage. orgsyn.org |
| Amidation | Amine, Coupling Reagent (e.g., HATU, DIC) | DMF, DCM | Requires activation of the carboxylic acid; central to peptide synthesis. peptide.com |
| Transamidation | Amine, Lewis Acid Catalyst (e.g., Zn(OAc)₂) | Toluene | Converts a pre-formed amide to a new amide, useful in fragment coupling. researchgate.netmdpi.com |
Activation Strategies for Peptide Coupling
Forming a peptide bond requires the activation of the carboxylic acid group of this compound to make it susceptible to nucleophilic attack by the amino group of another amino acid. The presence of the N-methyl group introduces significant steric hindrance and increases the propensity for side reactions, particularly epimerization. peptide.com Consequently, the choice of coupling reagent is critical for achieving high yields and maintaining stereochemical purity. bachem.comuni-kiel.de
Common activation strategies fall into several categories:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) activate the carboxyl group by forming a highly reactive O-acylisourea intermediate. To suppress epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used. peptide.com
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents. bachem.comuni-kiel.de They react with the carboxylic acid to form an active ester in situ. Reagents based on HOAt, such as HATU, are particularly effective for coupling sterically hindered and epimerization-prone N-methylated amino acids. peptide.comnih.gov PyAOP is also noted for its effectiveness in coupling N-methyl amino acids. peptide.com
Acid Halides: Conversion of the carboxylic acid to an acid chloride or fluoride (B91410) provides a highly reactive acylating agent. Fmoc-amino acid chlorides, formed in situ with reagents like triphosgene, have been used for difficult couplings. peptide.com
The increased steric bulk of the N-methyl group slows the rate of the desired coupling reaction, which can allow competing side reactions, like epimerization, to become more prominent. nih.gov Therefore, highly reactive reagents that accelerate the rate of amide bond formation are preferred. bachem.com
Table 2: Common Coupling Reagents for N-Methylated Amino Acids
| Reagent Class | Example(s) | Mechanism of Action | Advantages for N-Methyl AA |
|---|---|---|---|
| Carbodiimides | DIC (+ HOAt) | Forms O-acylisourea intermediate | Widely used; HOAt suppresses racemization. |
| Phosphonium Salts | PyBOP, PyAOP | Forms active ester | PyAOP is highly effective for N-methyl-N-methyl couplings. peptide.com |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Forms active ester | HATU is highly efficient with low racemization. peptide.combachem.com COMU is a safer, non-explosive alternative. bachem.com |
| Halogenating Agents | PyBroP, BEP | Forms acid bromide/activated species | Highly reactive for sterically hindered couplings. peptide.comthieme-connect.com |
Stereochemical Stability and Epimerization Studies
Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis, as even small amounts of the D-epimer can drastically alter the biological activity of the final peptide. nih.gov this compound, as an N-methylated amino acid, is particularly susceptible to epimerization during the carboxyl activation step. nih.govresearchgate.net
There are two primary mechanisms for epimerization:
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the N-Boc-N-methyl group's carbonyl oxygen to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base (commonly DIPEA, used in coupling reactions). Subsequent reprotonation can occur from either face, leading to racemization. This is considered the main pathway for epimerization during peptide synthesis. nih.gov The N-methyl group is known to facilitate the formation of this intermediate.
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid to form an enolate, which can then be reprotonated to yield a mixture of epimers. This pathway is less common but can occur under strongly basic conditions. nih.gov
Studies have shown that factors such as the choice of coupling reagent, base, solvent, and reaction temperature significantly impact the degree of epimerization. nih.govdntb.gov.ua The use of weaker bases like N-methylmorpholine (NMM) or collidine in place of the more common DIPEA can reduce the rate of epimerization. bachem.com Furthermore, coupling reagents that promote rapid amide bond formation, such as HATU, can minimize the lifetime of the reactive intermediate, thereby reducing the opportunity for epimerization to occur. nih.gov
Rearrangement Reactions and Mechanistic Investigations
While this compound itself is relatively stable under standard synthetic conditions, serine derivatives can undergo specific rearrangement reactions. A notable reaction for N-protected serine is the intramolecular cyclization under Mitsunobu conditions to form a β-lactone.
The Mitsunobu reaction typically involves an alcohol, a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org In the case of N-Boc-L-serine, the reaction is intramolecular, where the side-chain hydroxyl group acts as the alcohol and the C-terminal carboxyl group acts as the nucleophile. The mechanism proceeds through the activation of the hydroxyl group by PPh₃ and DEAD, forming an oxyphosphonium salt, which is a good leaving group. missouri.eduorganic-chemistry.org This is followed by an intramolecular Sₙ2 attack by the carboxylate anion, which displaces the activated hydroxyl group, leading to the formation of the four-membered β-lactone ring with inversion of stereochemistry at the β-carbon. missouri.edu The mechanism of this complex reaction has been the subject of extensive investigation. nih.gov While the O-methyl group on the target compound prevents this specific intramolecular reaction, understanding this pathway is crucial when working with its O-unprotected precursors.
Another potential rearrangement for acylated amino acids is the N→O acyl shift. However, this reaction requires a free hydroxyl group and is thus blocked by the O-methyl ether in this compound. The presence of the O-methyl group provides stability against this common side reaction seen in serine-containing peptides.
Derivatization Strategies for this compound
This compound and its close analogues serve as versatile starting materials for the synthesis of various non-canonical amino acids, which are valuable for creating novel peptidomimetics and therapeutic agents. acs.orgnih.gov Derivatization can be targeted at the C-terminus or, more significantly, the side chain.
A powerful strategy for side-chain modification begins with the conversion of an N-protected serine ester into a β-iodoalanine derivative. This transformation creates an electrophilic handle at the β-carbon, enabling the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings). This opens up access to a diverse range of unnatural amino acids with novel side chains.
More recent and advanced strategies focus on the late-stage, post-synthetic modification of serine residues already incorporated within a peptide chain. One innovative method employs a phosphoramidite (B1245037) reagent in conjunction with a photocatalytic system to achieve a deoxygenative activation of the serine side chain. acs.org This process generates an alanine-derived carbon-centered radical, which can then participate in Giese additions to various radical acceptors like acrylates, vinyl phosphonates, and vinyl boranes. acs.org This allows for the conversion of a serine residue into structures like homoglutamine, 5-hydroxynorvaline, or phosphonate-containing amino acids, providing a powerful tool for peptide diversification. acs.orgacs.org
Other derivatization strategies include:
Reduction of the C-terminus: The carboxylic acid or its corresponding ester can be reduced to a primary alcohol or an aldehyde (a "serinal" derivative). researchgate.netbeilstein-journals.org These derivatives, such as Garner's aldehyde, are crucial chiral building blocks for the synthesis of complex natural products and unusual amino acids. researchgate.netbeilstein-journals.org
Formation of Aziridines: The hydroxyl group of N-protected serine can be activated and displaced intramolecularly by the nitrogen atom to form a strained three-membered aziridine (B145994) ring. These aziridine-2-carboxylates are potent electrophiles that can be opened by various nucleophiles to generate β-substituted amino acids.
Table 3: Summary of Derivatization Strategies
| Functional Group Targeted | Reaction / Strategy | Reagents / Conditions | Resulting Product(s) |
|---|---|---|---|
| Side Chain (β-carbon) | Deoxygenative Radical Addition | Phosphoramidite, Photocatalyst, Radical Acceptor | Non-canonical amino acids (e.g., homoglutamine, 5-hydroxynorvaline). acs.org |
| Side Chain (β-carbon) | Conversion to β-iodoalanine | I₂, PPh₃, Imidazole | Electrophilic building block for cross-coupling reactions. |
| C-Terminus | Reduction to Aldehyde | DIBAL-H (-78 °C) | Chiral α-amino aldehydes (serinals). researchgate.netbeilstein-journals.org |
| Side Chain & N-Terminus | Aziridination | Mitsunobu-type conditions or sulfonyl activation | Aziridine-2-carboxylates for nucleophilic opening. |
Applications of N Tert Butoxycarbonyl N,o Dimethyl L Serine in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and trifunctional nature of serine make it a valuable starting material for synthetic chemistry. The specific modifications in N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine create a stable and stereochemically defined C3 building block, pre-engineered for incorporation into larger molecular frameworks.
The primary application of this compound is in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for the α-amino function in peptide synthesis, preventing unwanted side reactions during the coupling process. nih.govpeptide.comnbinno.com The N-methylation and O-methylation, however, introduce features that go beyond simple protection, fundamentally altering the properties of the resulting peptide.
N-methylation of the peptide backbone is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net Incorporating an N-methylated amino acid like N,O-dimethyl-L-serine can:
Increase Proteolytic Stability: The presence of the methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly reducing the rate of enzymatic degradation. researchgate.net
Enhance Membrane Permeability: By removing the hydrogen bond donor capability of the amide N-H group, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability. researchgate.net
Induce Conformational Constraints: The N-alkylation restricts the rotation around the C-N amide bond and can favor a cis amide bond conformation, which is rare in natural peptides. nsf.gov This conformational control is a powerful tool for locking a peptide into a specific bioactive shape, potentially increasing its binding affinity and selectivity for a biological target.
The O-methylation of the serine side chain provides a stable, permanent protecting group for the hydroxyl function, preventing it from engaging in undesirable side reactions during synthesis. Together, these modifications make this compound a valuable monomer for constructing highly stable and conformationally defined peptidomimetics. researchgate.netnsf.gov
| Property | Standard Peptide Bond | N-Methylated Peptide Bond | Reference |
|---|---|---|---|
| Hydrogen Bonding | N-H group acts as a hydrogen bond donor | No N-H group; cannot act as a hydrogen bond donor | researchgate.netnsf.gov |
| Proteolytic Stability | Susceptible to cleavage by proteases | Increased resistance to proteolytic cleavage | researchgate.net |
| Conformation | Strongly favors trans-amide bond geometry | Increased propensity for cis-amide bond geometry | nsf.gov |
| Lipophilicity | Lower | Higher | researchgate.net |
The unique structural features of N,O-dimethylated amino acids are not only synthetically designed but are also found in complex natural products. This compound, or its Fmoc-protected analogue, is a key chiral building block in the total synthesis of Coibamide A. cenmed.com Coibamide A is a potent cytotoxic marine natural product isolated from a cyanobacterium, which exhibits significant antiproliferative activity against various human cancer cell lines. cenmed.com The structure of Coibamide A contains several non-standard amino acid residues, including an N,O-dimethylserine unit. The synthesis of this complex molecule relies on the use of pre-formed, correctly protected, and stereochemically pure building blocks like the title compound to ensure the correct final structure and stereochemistry of the natural product.
| Chiral Building Block Precursor | Target Natural Product | Biological Activity | Reference |
|---|---|---|---|
| N-Fmoc-N,O-dimethyl-L-serine | Coibamide A | Antiproliferative (anticancer) | cenmed.com |
Given its role as a precursor to the potent anticancer agent Coibamide A, this compound is a critical intermediate in the synthesis of pharmacologically relevant compounds. cenmed.com The broader interest in N-methylated peptides for drug discovery means that this building block is also integral to the development of novel peptide-based therapeutics. The improved pharmacokinetic properties conferred by N-methylation, such as enhanced stability and bioavailability, are highly desirable in drug design. researchgate.net Therefore, this compound serves as a vital starting material for medicinal chemists aiming to create new drugs that overcome the traditional limitations of peptide-based therapies.
Utilization in Asymmetric Synthesis
Beyond being a chiral building block that is incorporated into a final structure, chiral molecules can also be used as temporary controllers of stereochemistry in asymmetric reactions.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. nih.govwikipedia.org Common examples include Evans' oxazolidinones and pseudoephedrine. nih.govnih.gov
This compound is not typically used as a chiral auxiliary. Its primary function is as a chiral building block, where the entire molecule is integrated into the final product's structure. The compound is designed for incorporation into a peptide chain or natural product, not for temporary attachment and subsequent removal. The scientific literature does not provide significant evidence for its application as a cleavable chiral auxiliary in the classical sense.
Chiral ligands are essential components of many asymmetric catalytic systems, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Amino acids and their derivatives are common precursors for chiral ligands due to their natural chirality and the presence of coordinating heteroatoms (N and O). For instance, various L-serine derivatives have been successfully converted into N,O- and N,P-type ligands for asymmetric catalysis. nih.govresearchgate.net
However, this compound is a poor candidate for a ligand precursor. The key coordinating sites—the amine and the side-chain hydroxyl group—are blocked by methylation. This modification removes the N-H and O-H protons and sterically encumbers the nitrogen and oxygen atoms, significantly diminishing their ability to coordinate effectively with a metal center. While the oxygen atoms of the carboxylate group remain available for coordination, the lack of a strong chelating ability makes it far less effective than its unmodified or partially modified counterparts. Consequently, its use as a precursor for chiral ligands in catalytic systems is not a documented or chemically favorable application.
Contribution to Diversity-Oriented Synthesis (DOS) and Combinatorial Libraries
Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient creation of structurally diverse and complex small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.gov this compound is a valuable building block in DOS due to its chiral nature and multiple functionalization points. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ether on the side-chain hydroxyl allow for selective reactions at other positions of a molecule, enabling the generation of a wide array of analogs from a common scaffold.
In the context of combinatorial chemistry, where large libraries of related compounds are synthesized, this protected amino acid can be incorporated into peptide or small molecule libraries. The split-pool synthesis strategy is a common method for generating large one-bead one-compound (OBOC) libraries, which can contain thousands to millions of unique compounds. nih.gov The defined stereochemistry of this compound allows for the creation of stereochemically complex and diverse libraries, which is crucial for exploring chemical space and identifying novel drug leads. The methylation of the hydroxyl group can also impart specific conformational constraints and metabolic stability to the resulting library members, further enhancing the diversity and potential utility of the synthesized compounds.
| Synthesis Strategy | Application of this compound | Potential Outcome |
| Diversity-Oriented Synthesis (DOS) | As a chiral building block with orthogonal protecting groups. | Generation of structurally diverse and stereochemically complex molecular scaffolds. |
| Combinatorial Chemistry (Split-Pool Synthesis) | Incorporation into peptide or small molecule libraries. | Creation of large libraries of compounds with defined stereochemistry for high-throughput screening. |
| Fragment-Based Drug Discovery (FBDD) | Synthesis of novel 3-dimensional fragment collections. | Discovery of starting points for the development of new medicines. nih.gov |
Strategies for Late-Stage Functionalization and Modification
Late-stage functionalization refers to the introduction of chemical modifications at a late stage in a synthetic sequence, often on a complex molecule with an already established structural framework. This approach is highly valuable for the rapid generation of analogs for structure-activity relationship (SAR) studies. For peptides containing N,O-dimethyl-L-serine residues, several strategies for late-stage modification can be envisioned.
One notable strategy that could be adapted for N,O-dimethyl-L-serine containing peptides is the deoxygenative functionalization of serine residues. acs.orgacs.org A recently developed method utilizes a phosphoramidite (B1245037) reagent in conjunction with a photocatalytic system to achieve the deoxygenative activation of serine and subsequent radical addition to various acceptors. acs.orgacs.org This allows for the transformation of a serine residue into a variety of noncanonical amino acids, such as homoglutamine, homoglutamic acid, and 5-hydroxynorvaline. acs.orgacs.org While this method was demonstrated on serine, the principles could be extended to its N,O-dimethylated counterpart, enabling the modification of the peptide backbone at a late stage.
Another approach involves the palladium-catalyzed direct functionalization of inert C(sp³)–H bonds. rsc.org This has emerged as a powerful strategy for the late-stage modification of peptides. rsc.org Although challenging, the development of catalysts and directing groups could enable the selective functionalization of the carbon atoms within the N,O-dimethyl-L-serine residue, providing a direct route to novel peptide analogs.
| Functionalization Strategy | Description | Potential Modifications of N,O-dimethyl-L-serine Peptides |
| Deoxygenative Functionalization | Activation of the serine side chain via a phosphoramidite reagent followed by photocatalytic radical addition. acs.orgacs.org | Conversion of the N,O-dimethyl-L-serine residue into various noncanonical amino acids. acs.orgacs.org |
| C(sp³)–H Activation | Palladium-catalyzed functionalization of inert carbon-hydrogen bonds. rsc.org | Direct introduction of new functional groups onto the N,O-dimethyl-L-serine side chain. |
| Biomimetic Oxidation | Selective oxidation of dimethylated amino acid side chains to generate aldehydes for further derivatization. nih.gov | Conversion of a related dimethylated lysine (B10760008) to an allysine (B42369) for tagging with dyes or affinity labels. nih.gov |
Integration into Convergent Synthetic Routes
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis for the construction of complex molecules. This compound is an ideal building block for convergent synthetic strategies due to its protected functional groups, which allow for its incorporation into a growing molecular fragment without unwanted side reactions.
A notable example of a serine derivative being utilized in a convergent synthesis is the preparation of a deuterium-labeled serine dipeptide lipid. nih.gov This synthesis involved the coupling of a protected serine-containing fragment with another molecular component in a late-stage step to afford the final complex lipid. nih.gov Similarly, this compound can be employed in the synthesis of complex natural products and their analogs. Its pre-defined stereochemistry and protected functionalities make it a reliable component for the assembly of larger, more intricate structures.
| Synthetic Target | Role of Serine Derivative | Key Reaction | Reference |
| Deuterium-labeled serine dipeptide lipid | As a key building block in a convergent coupling step. | Amide bond formation. | nih.gov |
| Complex Natural Products | As a chiral starting material for the synthesis of a molecular fragment. | Various coupling and functional group manipulations. | nih.gov |
Emerging Applications as Precursors for Specialty Materials (e.g., polymers)
The unique chemical structure of serine and its derivatives has led to their exploration as monomers for the synthesis of specialty polymers. Poly(L-serine) is a hydrophilic polypeptide with potential applications in biomaterials due to the reactive hydroxyl group on its side chain, which can be used for post-polymerization modification. acs.org
While the direct polymerization of this compound has not been extensively reported, its structural features suggest potential as a monomer for novel polymers. The presence of the N-Boc group allows for controlled polymerization, and its subsequent removal could yield a functional polymer. The methyl ether on the side chain would render the resulting polymer more hydrophobic compared to poly(L-serine), potentially leading to materials with different physical and chemical properties, such as altered solubility, thermal stability, and biocompatibility. Chemoenzymatic polymerization of L-serine esters has been demonstrated as a method to produce poly(L-serine) without the need for side-group protection, suggesting that enzymatic methods could also be explored for the polymerization of N,O-dimethyl-L-serine derivatives. acs.org
| Polymer Type | Monomer | Potential Properties and Applications |
| Poly(L-serine) | L-serine derivatives | Hydrophilic, biocompatible, potential for post-polymerization modification. acs.org |
| Poly(N,O-dimethyl-L-serine) (Hypothetical) | This compound | More hydrophobic than poly(L-serine), potentially altered solubility and thermal properties for new biomedical polymers. thermofisher.com |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N Tert Butoxycarbonyl N,o Dimethyl L Serine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of organic molecules in solution. For N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine, NMR provides critical data on the covalent framework, stereochemistry, and conformational dynamics. The presence of the N-methyl group introduces specific conformational constraints and unique spectral features compared to its non-N-methylated counterparts.
Advanced 1D and 2D NMR Pulse Sequences for Structure Assignment
The complete assignment of proton (¹H) and carbon (¹³C) signals is the first step in the structural elucidation of this compound. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: The ¹H NMR spectrum provides initial information on the types of protons and their connectivity. For this compound, the spectrum would show distinct signals for the tert-butyl group, the N-methyl group, the O-methyl group, and the protons on the serine backbone (α-CH and β-CH₂). The ¹³C NMR spectrum reveals the number of unique carbon environments, including the carbonyls of the Boc group and the ester, the quaternary carbon of the Boc group, and the various methyl and backbone carbons.
2D NMR: To unambiguously assign these signals, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, revealing the connectivity within the serine backbone (α-CH to β-CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the α-carbon and β-carbon signals based on their attached proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and linking different fragments of the molecule. For instance, correlations would be expected from the N-methyl protons to the α-carbon and the Boc carbonyl carbon, and from the O-methyl protons to the β-carbon.
Based on data from analogous compounds like N-Boc-L-serine methyl ester and known effects of N- and O-methylation, the expected chemical shifts can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C(CH₃)₃ | ~1.45 | ~28.3 | C(CH₃)₃, Boc C=O |
| C (CH₃)₃ | - | ~80.5 | C(CH₃)₃ |
| Boc C=O | - | ~155.5 | C(CH₃)₃, N-CH₃ |
| N-CH₃ | ~2.90 | ~35.0 | α-CH, Boc C=O |
| α-CH | ~4.50 | ~60.0 | β-CH₂, N-CH₃, C-terminal C=O |
| β-CH₂ | ~3.60-3.70 | ~72.0 | α-CH, O-CH₃ |
| O-CH₃ | ~3.35 | ~59.0 | β-CH₂ |
Note: The C-terminal is assumed to be a carboxylic acid for this prediction.
Relaxation Studies and NOE-based Conformational Insights
The N-methyl group on the peptide backbone restricts rotation around the C-N bond, leading to the possibility of cis and trans isomers. The Nuclear Overhauser Effect (NOE) is a powerful tool for investigating the spatial proximity of protons, providing crucial conformational insights.
NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can differentiate between isomers and define the preferred conformation. In the trans conformation (the more common and sterically favored form), an NOE is expected between the α-proton (α-CH) and the N-methyl protons. In the less common cis conformation, an NOE would be observed between the N-methyl protons and the protons of the preceding residue's side chain (in this case, the Boc group). For a single amino acid derivative, intramolecular NOEs between the N-methyl group and the β-protons can also provide information about the side-chain rotamer populations. researchgate.net
Relaxation time measurements (T₁ and T₂) provide information on molecular dynamics. Changes in relaxation times for specific nuclei can indicate regions of restricted motion, which is particularly relevant for the N-methylated backbone and the bulky tert-butyl group.
Solvent Effects and Temperature-Dependent NMR Studies
The conformation of this compound can be influenced by its environment. Analyzing NMR spectra in different solvents and at various temperatures provides insight into these conformational dynamics and intramolecular interactions.
Solvent Effects: The chemical shifts of carbonyl carbons and amide protons (if present) are particularly sensitive to solvent polarity and hydrogen-bonding capability. researchgate.netresearchgate.net By comparing spectra in non-polar (e.g., CDCl₃) and polar, hydrogen-bonding solvents (e.g., DMSO-d₆ or CD₃OD), one can probe the accessibility of different parts of the molecule to the solvent. For this molecule, the absence of an N-H proton means solvent effects on the backbone are primarily observed through the carbonyl carbon resonances. researchgate.net
Temperature-Dependent Studies: Varying the temperature during NMR acquisition can reveal information about dynamic processes, such as the interconversion between different conformers. nih.gov A significant change in chemical shifts with temperature can indicate an equilibrium between two or more conformations. For N-methylated peptides, temperature studies can help determine the energy barrier for cis-trans isomerization around the amide bond. ias.ac.in
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (assuming a carboxylic acid C-terminus, with molecular formula C₁₁H₂₁NO₅), HRMS is used to confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M+Na]⁺ |
|---|
Any significant deviation between the observed and calculated mass would suggest an incorrect structural assignment.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected precursor ion. The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of Boc-protected and N-methylated amino acids follows predictable pathways.
For this compound, characteristic fragmentation would involve:
Loss of the Boc group: A primary and highly characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). nih.gov
Side-chain fragmentation: Cleavage of the O-methylated side chain can occur. A common fragmentation for serine derivatives involves the loss of the entire side chain.
Backbone cleavage: Fragmentation along the amino acid backbone can also be observed, though it is often less prominent than the loss of the protecting group.
Studies on similar compounds, such as N,O-dimethyl-N-TFA-threonine methyl ester, show that fragmentation is heavily influenced by the functional groups, with losses of radicals and neutral molecules from the side chain and ester groups being prominent. nih.govresearchgate.net The specific fragmentation pattern helps to confirm the connectivity of the N-methyl and O-methyl groups.
Table 3: Predicted Key Fragmentations for [M+H]⁺ of this compound in MS/MS
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Resulting Fragment Ion (m/z) | Fragment Identity |
|---|---|---|---|---|
| 248.15 | C₄H₈ (isobutylene) | 56.06 | 192.09 | [M+H - C₄H₈]⁺ |
| 248.15 | C₅H₈O₂ | 100.05 | 148.10 | [M+H - Boc]⁺ |
| 248.15 | CH₃OH | 32.03 | 216.12 | [M+H - CH₃OH]⁺ |
This systematic application of advanced NMR and MS techniques provides a comprehensive and unambiguous structural characterization of this compound, confirming its covalent structure, stereochemistry, and providing deep insights into its conformational preferences in solution.
Ion Mobility Spectrometry (IMS-MS) for Conformational Discrimination
Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This method is particularly valuable for distinguishing between different conformers of a molecule that are otherwise identical in mass. For this compound, rotation around its single bonds (e.g., Cα-Cβ, Cα-C', N-Cα) can give rise to various stable conformations, or rotamers.
In an IMS-MS experiment, ionized molecules are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their velocity is impeded by collisions with the gas. Compact, tightly folded conformers experience fewer collisions and travel faster, while more extended, open conformers have a larger rotational average collision cross-section (CCS) and travel more slowly. researchgate.net This difference in drift time allows for their separation.
By measuring the drift time, one can calculate the CCS, a key physical parameter that reflects the ion's three-dimensional shape. Although specific experimental CCS values for this compound are not widely published, the technique allows for the baseline separation of peptides containing D- and L-amino acid residues, which can have CCS differences of as little as 1%. nih.gov Therefore, IMS-MS could effectively separate and characterize distinct conformational families of this compound in the gas phase, providing crucial insights into its intrinsic structural preferences.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Sensing
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and is sensitive to their local environment, making it an excellent tool for structural and conformational analysis. researchgate.net These two techniques are complementary; FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. sapub.org
For this compound, the spectra would be dominated by vibrations from its key functional groups. The N-methylation is a critical structural feature that would be immediately apparent, as it results in the absence of the characteristic N-H stretching (typically ~3300-3400 cm⁻¹) and bending (~1550 cm⁻¹) vibrations seen in its non-N-methylated counterpart, N-(tert-butoxycarbonyl)-L-serine. researchgate.net
The expected vibrational modes can be assigned to specific functional groups, with their exact frequencies being sensitive to the molecular conformation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Frequency can shift depending on dimerization or hydrogen bonding. |
| Urethane (B1682113) (Boc) | C=O Stretch | 1680-1700 | Distinct from the carboxylic acid carbonyl. researchgate.net |
| Alkyl C-H | C-H Stretch | 2850-3000 | Includes tert-butyl, N-methyl, O-methyl, and backbone C-H. sapub.org |
| Ether/Ester | C-O Stretch | 1050-1250 | Multiple bands expected from urethane, carboxyl, and O-methyl ether linkages. |
| tert-Butyl | C-(CH₃)₃ Bending | 1365, 1390 | Characteristic doublet for the Boc group. researchgate.net |
Changes in the local environment, such as those caused by different side-chain or backbone torsion angles, can cause subtle shifts in these peak positions, particularly in the information-rich "fingerprint" region (below 1500 cm⁻¹). This sensitivity allows vibrational spectroscopy to be used for conformational sensing in both solid and solution states.
X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passed through a single crystal, this technique can generate an electron density map from which a detailed atomic model can be built. This model provides definitive information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's exact conformation in the solid state.
For this compound, a successful crystallographic analysis would unambiguously confirm the L-configuration at the α-carbon. This is achieved through the measurement of anomalous dispersion, where the specific arrangement of atoms around the chiral center interacts with the X-rays in a way that allows for the determination of its absolute configuration.
While the specific crystal structure of this compound is not publicly documented, analysis of related structures, such as peptides containing N-methylated amino acids, demonstrates the utility of this technique. nih.govmdpi.com A crystallographic study would reveal the preferred torsion angles (φ, ψ) of the peptide backbone analog, the orientation of the N-methyl and O-methyl groups, and the conformation of the tert-butoxycarbonyl protecting group. Furthermore, it would detail any intermolecular interactions, such as hydrogen bonds involving the carboxylic acid, that stabilize the crystal lattice.
Chiroptical Methods (CD, ORD) for Stereochemical Assignment and Solution Conformation
Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. These methods are exceptionally sensitive to the stereochemistry and conformation of the molecule in solution.
The primary application for this compound would be the confirmation of its absolute stereochemistry. The CD spectrum is dominated by the electronic transitions of its chromophores: the carboxylic acid and the urethane group. L-amino acids typically exhibit a positive Cotton effect (a characteristic peak in the CD spectrum) for the n→π* transition of the carboxyl group at around 200-210 nm. The sign of this Cotton effect is directly related to the spatial arrangement of groups around the α-carbon, providing a reliable method for assigning the L-configuration.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound.
Purity Assessment: Chemical purity is typically determined using reversed-phase HPLC (RP-HPLC). In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase is used for elution, and impurities are separated based on differences in polarity. Detection is commonly performed using a UV detector, as the urethane and carboxyl groups absorb light in the low UV range (around 200-220 nm). A pure sample will show a single major peak, with the purity calculated from the relative peak area.
Enantiomeric Excess (e.e.) Determination: Determining the enantiomeric excess requires a chiral separation method capable of distinguishing between the L- and D-enantiomers. Chiral HPLC is the most common approach. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com
For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs (such as Teicoplanin or Ristocetin A) and carbohydrate-based CSPs are highly effective. rsc.org The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole, and steric interactions, have different stabilities for the L- and D-isomers, resulting in their separation. mst.edu The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers. For instance, the % e.e. is calculated as (|Area_L - Area_D| / |Area_L + Area_D|) * 100.
| Parameter | Condition |
|---|---|
| Technique | Chiral HPLC |
| Column (CSP) | CHIROBIOTIC T (Teicoplanin-based) |
| Mobile Phase | Reversed-phase: Methanol/Water/Trifluoroacetic Acid gradient |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline resolution (Rs > 1.5) of L- and D-enantiomers |
Computational and Theoretical Studies on N Tert Butoxycarbonyl N,o Dimethyl L Serine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) Studies of Ground State Geometries and EnergeticsDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine would begin with a geometry optimization to find the lowest energy conformation (the ground state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
The output of such a calculation would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, it would detail the geometry of the tert-butoxycarbonyl protecting group, the N-methyl and O-methyl groups, and the serine backbone. The total electronic energy of the optimized structure would also be calculated, which is crucial for comparing the stability of different conformers or isomers.
Hypothetical DFT Geometry Data for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length | Cα | Cβ | - | - | ~1.53 Å |
| N | Cα | - | - | ~1.46 Å | |
| C' | O(Me) | - | - | ~1.35 Å | |
| Bond Angle | N | Cα | Cβ | - | ~110° |
| Cα | N | C(Me) | - | ~118° | |
| Dihedral Angle | N | Cα | Cβ | O(Me) | Varies with conformation |
Note: This table is illustrative and contains hypothetical values that would be expected from a DFT calculation. Actual values would require a specific calculation to be performed.
Transition State Elucidation for Reaction PathwaysUnderstanding the chemical reactivity of this compound, for example, in deprotection reactions or side-chain modifications, requires the study of reaction pathways. Computational methods can be used to locate the transition state (TS) for a given reaction—the highest energy point along the reaction coordinate.
By identifying the geometry and energy of the transition state, chemists can calculate the activation energy, which is a key predictor of the reaction rate. This analysis would involve techniques like synchronous transit-guided quasi-Newton (STQN) methods or potential energy surface scans. The imaginary vibrational frequency associated with the transition state structure confirms that it is a true saddle point on the potential energy surface.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
A calculation on this compound would provide the energies of these orbitals and visualize their spatial distribution. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.
Hypothetical FMO Data for this compound
| Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -9.5 eV | Likely localized on the non-bonding orbitals of the oxygen atoms of the carbonyl and ether groups. |
| LUMO | ~ +1.0 eV | Likely localized on the π* anti-bonding orbital of the carbonyl group in the ester. |
| HOMO-LUMO Gap | ~ 10.5 eV | Indicates high kinetic stability, typical for protected amino acids. |
Note: This table is illustrative and contains hypothetical values. Actual values would depend on the level of theory and basis set used in the calculation.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, it is computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular mechanics and dynamics are better suited for this task.
Potential Energy Surface MappingA potential energy surface (PES) map illustrates the energy of a molecule as a function of one or more of its geometric parameters, typically dihedral angles. For this compound, a PES scan would involve systematically rotating key rotatable bonds (e.g., the N-Cα, Cα-Cβ, and Cβ-O bonds) and calculating the energy at each step.
This process reveals the locations of energy minima (stable conformers) and the energy barriers between them. Such a study would be critical to understanding which shapes the molecule is likely to adopt.
Exploration of Preferred Conformational States in Solution and Gas PhaseMolecular Dynamics (MD) simulations simulate the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. An MD simulation of this compound could be performed in both the gas phase and in a simulated solvent (like water or chloroform) to understand how the environment affects its structure.
By analyzing the simulation trajectory, one can identify the most populated (i.e., preferred) conformational states. This information is vital for understanding how the molecule might interact with other molecules, such as enzymes or reactants, in a realistic environment. The simulations would show, for example, whether certain intramolecular hydrogen bonds are formed or how the hydrophobic tert-butyl group orients itself in an aqueous solution.
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties for a novel or uncharacterized molecule like this compound is a cornerstone of computational chemistry. These theoretical predictions serve as a powerful tool for interpreting experimental spectra, confirming molecular structure, and understanding the electronic environment of the molecule. The primary methods involve quantum mechanical calculations, which can model the behavior of electrons and nuclei to predict spectral outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) for ¹H and ¹³C nuclei are typically predicted using density functional theory (DFT) methods, such as B3LYP, in combination with a suitable basis set (e.g., 6-311++G(2d,p)). The process involves:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are then calculated for the optimized geometry.
Chemical Shift Calculation: The isotropic shielding values are converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Solvent effects, which can significantly influence chemical shifts, are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM). A correlation between predicted and experimental data would involve comparing the calculated shifts to those from an actual NMR spectrum. A high degree of correlation would validate the computed structure and electronic properties.
Illustrative Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~1.45 | Singlet | 9H, -C(CH₃)₃ (Boc group) |
| ~2.90 | Singlet | 3H, -N-CH₃ |
| ~3.35 | Singlet | 3H, -O-CH₃ |
| ~3.70 - 3.90 | Multiplet | 2H, β-CH₂ |
| ~4.50 | Multiplet | 1H, α-CH |
Note: This table is illustrative, representing typical chemical shift ranges for these functional groups, and is not based on actual experimental or calculated data for the target compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra are also derived from quantum mechanical calculations. After geometry optimization, a frequency calculation is performed. This calculation determines the vibrational modes of the molecule and their corresponding frequencies and intensities. The predicted frequencies often have systematic errors due to the harmonic approximation used in the calculations, so they are typically scaled by an empirical factor to improve agreement with experimental data. Key vibrational modes for this compound would include the C=O stretches of the carbamate (B1207046) and carboxylic acid groups, the C-O and C-N stretches, and the various C-H bending and stretching modes.
Illustrative Predicted IR Frequencies
| Predicted Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3300-2500 | O-H stretch (Carboxylic acid, broad) |
| ~2980 | C-H stretch (Aliphatic) |
| ~1760 | C=O stretch (Carbamate) |
| ~1715 | C=O stretch (Carboxylic acid) |
Note: This table is illustrative and shows typical frequency ranges for the indicated bonds. It is not based on specific calculations for the target compound.
Development of Force Fields for Simulating this compound Systems
Molecular dynamics (MD) simulations are invaluable for studying the conformational dynamics and interactions of molecules. However, these simulations require a reliable force field—a set of parameters that defines the potential energy of the system. Since this compound is a non-standard amino acid derivative, pre-existing parameters in common force fields like AMBER, CHARMM, or GROMOS are unlikely to be available. researchgate.net Therefore, a custom parameter set must be developed.
The development process generally follows these steps:
Partial Charge Derivation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from quantum mechanics (e.g., at the HF/6-31G* level), using methods like the Restrained Electrostatic Potential (RESP) fitting procedure. nih.gov
Bonded Parameterization:
Bond and Angle Parameters: Equilibrium bond lengths and angles, along with their force constants, are often determined from the geometry optimization performed in QM calculations. The force constants can be derived from the Hessian matrix (the matrix of second derivatives of the energy).
Dihedral Angle Parameters: Torsional parameters are the most complex to derive. A potential energy surface scan is performed by rotating the relevant dihedral angle in QM and calculating the energy at each step. The force field's dihedral parameters are then fitted to reproduce this QM energy profile. This is particularly important for the φ (phi) and ψ (psi) backbone analogues and side-chain torsions.
Lennard-Jones (van der Waals) Parameters: For atom types that are already present in the base force field (e.g., C, H, O, N), existing Lennard-Jones parameters are typically used. New atom types would require more extensive parameterization, often fitted to reproduce experimental data like heats of vaporization and densities of small model compounds.
This systematic process ensures that the developed force field can accurately model the geometry, dynamics, and interactions of the this compound residue within a larger biological system during MD simulations. nih.govresearchgate.net
Future Research Directions and Emerging Paradigms Involving N Tert Butoxycarbonyl N,o Dimethyl L Serine
Development of More Sustainable and Greener Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine will likely prioritize the establishment of sustainable and greener synthetic routes. Current synthetic strategies for protected amino acids often rely on hazardous reagents and large volumes of organic solvents. Shifting towards greener alternatives is imperative.
Key research objectives in this area would include:
Biocatalysis: The use of enzymes for amide bond formation is a promising green alternative to traditional chemical methods. rsc.org Future studies could explore enzymes capable of selectively methylating the amine and hydroxyl groups of a serine precursor, potentially reducing the need for protecting groups and harsh reagents. Chemoenzymatic polymerization of serine esters in aqueous media without side-group protection has already been demonstrated, suggesting the feasibility of enzymatic approaches for monomer synthesis as well. kyoto-u.ac.jpacs.org
Alternative Solvents: Research has identified greener biogenic pyrrolidinones, such as N-octyl pyrrolidone (NOP), as effective replacements for commonly used solvents like N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS). acs.org Investigating the synthesis of this compound in such alternative solvents could significantly reduce the environmental impact.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future routes will aim to move away from reagents that generate significant waste, such as in traditional protecting group chemistry.
Exploration of Novel Catalytic Transformations Involving this compound
The unique structure of this compound, with its protected and methylated functional groups, presents opportunities for novel catalytic transformations. The stability of the N-methyl and O-methyl groups could allow for selective reactions at other parts of the molecule or influence its stereochemical outcomes in catalytic processes.
Future research could focus on:
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in synthetic chemistry. Research could explore transition-metal-catalyzed C-H activation at the β-carbon of the serine backbone, enabling the introduction of new functional groups and the creation of novel non-canonical amino acids.
Asymmetric Catalysis: Using this compound as a chiral building block in asymmetric catalysis could lead to the development of new stereoselective reactions. Its fixed stereocenter could influence the stereochemical outcome of reactions at remote positions.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for generating reactive intermediates. Recent work has shown the ability to achieve late-stage deoxygenative functionalization of serine residues in complex peptides via a photocatalytic system. acs.org Similar strategies could be adapted to derivatives like this compound to create unique molecular scaffolds.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. apolloscientific.co.uk Integrating the synthesis and use of this compound into these platforms is a logical next step for its application in peptide and medicinal chemistry.
Emerging paradigms in this area include:
Automated Peptide Synthesis: Automated fast-flow peptide synthesis (AFPS) has enabled the rapid production of long peptide chains. acs.org Developing protocols to incorporate this compound into AFPS would allow for the efficient creation of peptides containing this unique N,O-dimethylated residue, which can impart properties like increased proteolytic stability.
In-line Purification: Flow chemistry setups can incorporate in-line purification steps using scavenger resins, eliminating the need for traditional workup and chromatography. chemimpex.com Developing a flow synthesis for this compound that includes such purification would create a highly efficient and streamlined process.
High-Temperature Reactions: Flow reactors allow for reactions to be conducted at temperatures above the solvent's boiling point, often accelerating reaction rates. researchgate.net This could be particularly useful for challenging steps in the synthesis of the target compound or its subsequent use in peptide coupling.
Advanced Applications in Bio-orthogonal Chemistry and Chemical Biology Tools
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. springernature.com While the stable methyl groups of this compound are not typical bio-orthogonal handles, the compound can serve as a core scaffold for the development of new chemical biology tools.
Potential future applications include:
Metabolic Labeling: Derivatives of N,O-dimethyl-L-serine could be synthesized to include bio-orthogonal handles like azides or alkynes. These could then be used in metabolic labeling experiments to study proteins that incorporate this modified amino acid.
Site-Specific Protein Modification: The unique properties of an N,O-dimethylated serine residue could be exploited in protein engineering. For instance, its incorporation could alter the local structure or binding properties of a protein. The development of methods for site-specific incorporation would be a key research goal.
Probes for Biological Systems: The related compound N-Fmoc-N,O-dimethyl-L-serine is a known precursor for the synthesis of coibamide A, a marine natural product with potent antiproliferative activity. glpbio.comcenmed.com This highlights the potential for N,O-dimethylated serine derivatives to serve as building blocks for potent biological probes and therapeutic agents.
Computational Design of Derivatives with Enhanced Reactivity or Specificity
Computational modeling is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. mdpi.com Applying these methods to this compound and its potential derivatives could accelerate the discovery of new applications.
Future computational research could involve:
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the reactivity of the compound in novel catalytic transformations. This can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.
Conformational Analysis: The N-methyl group can restrict the conformational freedom of the peptide backbone. Molecular dynamics (MD) simulations could be used to study how the incorporation of N,O-dimethyl-L-serine affects the secondary and tertiary structure of peptides, potentially leading to the design of peptides with enhanced stability or specific folding patterns.
Virtual Screening: Derivatives of this compound could be designed in silico and virtually screened for potential biological activity. This could identify promising candidates for synthesis and testing as enzyme inhibitors or receptor ligands.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The intersection of organic chemistry and materials science offers exciting opportunities for creating novel materials with unique properties. This compound could serve as a valuable monomer for the synthesis of advanced biomaterials.
Promising interdisciplinary research directions include:
Peptide-Based Polymers: Poly(L-serine) and its derivatives are being explored for their potential as biocompatible and biodegradable materials. nih.govnsf.gov The N,O-dimethylated version could be used to create polymers with altered properties, such as increased hydrophobicity or resistance to degradation. The synthesis of poly-DL-serine materials that resist the foreign-body response highlights the potential for serine-based polymers in implantable biomaterials. nih.gov
Self-Assembling Systems: The incorporation of N,O-dimethyl-L-serine into peptides could be used to control their self-assembly into well-defined nanostructures like hydrogels or nanotubes. These materials could have applications in tissue engineering and drug delivery.
Functional Surfaces: The compound could be used to modify surfaces, creating biocompatible coatings for medical devices or functional surfaces for biosensors.
Table 1: Summary of Potential Future Research Directions
| Section | Research Direction | Potential Impact |
|---|---|---|
| 7.1. Sustainable Synthesis | Development of biocatalytic and flow-based synthetic routes. | Reduced environmental impact, increased efficiency, and lower costs. |
| 7.2. Novel Catalysis | Use in C-H activation and as a chiral ligand in asymmetric synthesis. | Creation of novel non-canonical amino acids and stereoselective products. |
| 7.3. Automation | Integration into automated fast-flow peptide synthesizers. | Rapid and efficient synthesis of complex peptides with unique properties. |
| 7.4. Chemical Biology | Design of derivatives with bio-orthogonal handles for metabolic labeling. | New tools to probe protein function and cellular processes in living systems. |
| 7.5. Computational Design | In silico modeling of peptide conformation and reactivity. | Accelerated design of peptides and materials with desired properties. |
| 7.6. Materials Science | Polymerization to create novel biocompatible and biodegradable materials. | Development of advanced materials for biomedical applications like drug delivery. |
Q & A
Q. What are the standard synthetic routes for preparing N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine, and how are intermediates purified?
The synthesis typically involves sequential protection of L-serine. First, the tert-butoxycarbonyl (Boc) group is introduced to the amine using Boc anhydride under basic conditions (e.g., NaH in anhydrous DMF) . Subsequent O-methylation is achieved with methylating agents like methyl iodide or dimethyl sulfate. Purification often employs vacuum concentration to remove solvents, followed by column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water . Key intermediates are verified via H NMR and HPLC (>98% purity) .
Q. Which analytical techniques are essential for characterizing this compound?
Critical methods include:
- NMR spectroscopy : H and C NMR confirm Boc and methyl group incorporation (e.g., Boc tert-butyl signals at δ ~1.4 ppm) .
- HPLC : Reverse-phase HPLC with UV detection validates purity and detects enantiomeric impurities .
- Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 52.1%, H: 8.2%, N: 4.8%) .
- Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] at m/z 278.3) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C under inert gas (argon or nitrogen) to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .
- Safety : Use fume hoods, gloves, and protective eyewear. The compound may release toxic gases (e.g., CO) upon decomposition .
Advanced Research Questions
Q. How can racemization be minimized during the synthesis of this compound?
Racemization occurs at the α-carbon under basic or high-temperature conditions. Mitigation strategies include:
- Low-temperature reactions : Conduct methylations at 0–4°C .
- Mild bases : Use Hünig’s base (DIPEA) instead of strong bases like NaH .
- Chiral HPLC monitoring : Regularly check enantiopurity during synthesis .
Q. What are the challenges in incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Steric hindrance : The N,O-dimethyl groups may slow coupling kinetics. Use activating agents like HATU or PyBOP to improve efficiency .
- Boc deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group, but prolonged exposure can damage sensitive residues. Optimize deprotection times (e.g., 30 min in 50% TFA/DCM) .
- Side reactions : Methyl ethers may undergo unintended oxidation; monitor via LC-MS .
Q. How does the O-methyl group influence the compound’s conformational behavior in peptide backbones?
- Restricted rotation : The O-methyl group reduces side-chain flexibility, favoring specific secondary structures (e.g., β-turns) .
- Hydrophobicity : Increases logP, impacting peptide solubility. Balance with polar residues (e.g., lysine) in SPPS .
- Crystallography data : X-ray studies reveal altered hydrogen-bonding patterns compared to unmethylated serine derivatives .
Q. Are there contradictions in reported spectroscopic data for this compound, and how can they be resolved?
Discrepancies in C NMR chemical shifts (e.g., Boc carbonyl at δ 155–157 ppm vs. δ 153 ppm) may arise from solvent or concentration effects. To resolve:
- Standardize conditions : Use deuterated DMSO or CDCl and report concentrations .
- Cross-validate : Compare data with structurally similar compounds (e.g., Boc-Ser-OMe) .
Methodological Resources
- Synthesis protocols : Detailed in (DMF/NaH method) and 17 (DCC-mediated coupling).
- Analytical standards : NIST Chemistry WebBook () and PubChem () provide reference spectra.
- Safety guidelines : TCI America’s SDS () outlines hazard mitigation.
This FAQ integrates peer-reviewed methodologies and addresses common pitfalls in synthetic and analytical workflows. For specialized applications (e.g., material science), consult for functionalization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
